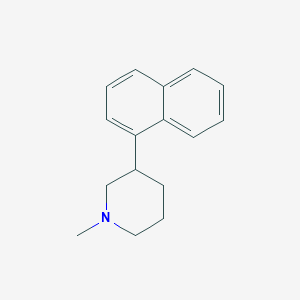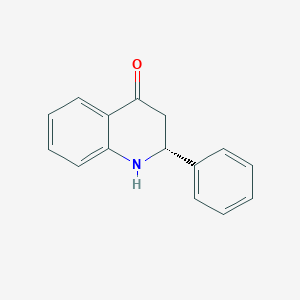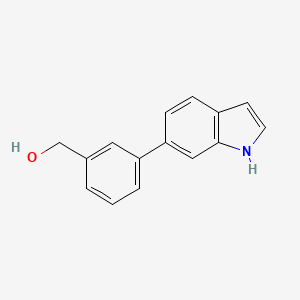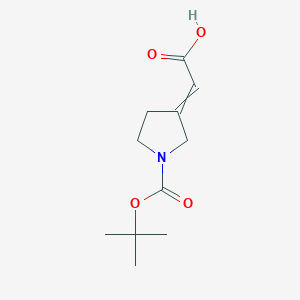![molecular formula C7H6BrN3O B11880339 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880339.png)
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine and methoxy groups in the molecule makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-5-methoxypyridine.
Formation of Pyrazole Ring: The 3-bromo-5-methoxypyridine is then reacted with hydrazine to form the pyrazole ring.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Common solvents used include dimethylformamide (DMF) and acetonitrile, while catalysts like palladium on carbon (Pd/C) may be employed to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, affecting cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-3-methoxy-1H-pyrazolo[1,5-a]pyridine
- 6-Bromo-4-methoxy-1H-pyrazolo[4,3-b]pyridine
Uniqueness
6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine and methoxy groups allows for versatile modifications, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-3-9-6(8)2-5(4)10-11-7/h2-3H,1H3,(H,10,11) |
Clé InChI |
WLVUUNSBVIFOES-UHFFFAOYSA-N |
SMILES canonique |
COC1=NNC2=CC(=NC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880277.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)



![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)


![7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880336.png)
![Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-](/img/structure/B11880345.png)

